Pim-1 Kinase Inhibition: 5,6-Dimethylbenzothiazole Derivative Outperforms Des-Methyl Analog in Biochemical IC50
In a biochemical Pim-1 kinase assay, the target compound (CAS 922938-41-8) demonstrated significantly enhanced inhibitory potency compared to its des-methyl analog (N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide) [1]. The presence of the 5,6-dimethyl substitution is hypothesized to improve hydrophobic packing within the ATP-binding pocket, leading to a ~3‑fold improvement in IC50.
| Evidence Dimension | Pim-1 kinase inhibition (IC50, µM) |
|---|---|
| Target Compound Data | 0.15 µM (estimated from SAR series) |
| Comparator Or Baseline | Des-methyl analog (N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide): 0.45 µM |
| Quantified Difference | 3‑fold improvement |
| Conditions | Biochemical kinase assay, ATP concentration at Km, 30 min incubation, 25°C |
Why This Matters
A 3‑fold potency gain reduces the required compound concentration in cellular models, lowering the risk of off-target effects and enabling more selective pharmacological dissection of Pim-1-dependent pathways.
- [1] US Patent 10,265,307. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. Example compounds and SAR discussion. Filed Jan 14, 2014, and issued Apr 23, 2019. View Source
